molecular formula C11H19NO2 B13250928 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid

2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid

Cat. No.: B13250928
M. Wt: 197.27 g/mol
InChI Key: TYNXTMRBQDBHLH-UHFFFAOYSA-N
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Description

2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring with four methyl groups at positions 2, 2, 6, and 6, and an acetic acid moiety attached to the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetic acid derivatives under specific conditions. One common method starts with the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques. For example, a continuous-flow process can be used to synthesize derivatives like N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in a micro fixed-bed reactor with hydrogen and a platinum catalyst .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the acetic acid moiety.

    Substitution: Substitution reactions at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. It may act as a stabilizer by inhibiting the degradation of polymers through radical scavenging. The piperidine ring’s steric hindrance plays a crucial role in its stabilizing effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid is unique due to its combination of a piperidine ring with an acetic acid moiety, providing both steric hindrance and functional versatility. This makes it particularly useful in applications requiring stability and reactivity.

Properties

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10/h5,12H,6-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNXTMRBQDBHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)O)CC(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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